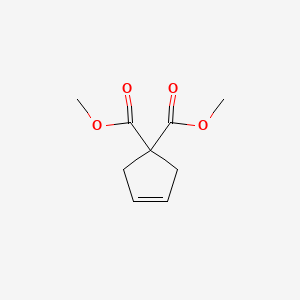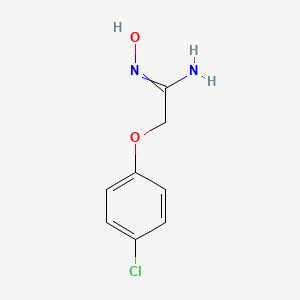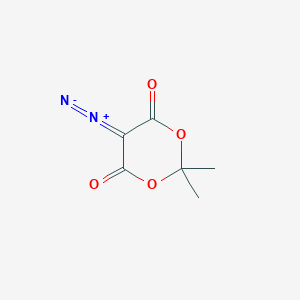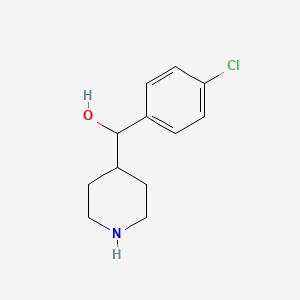
(4-Chlorphenyl)(piperidin-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (4-Chlorophenyl)(4-piperidinyl)methanol, is a chemical structure that is part of a broader class of compounds featuring a piperidine ring and a chlorophenyl group. These compounds are of significant interest due to their potential applications in medicinal chemistry and drug development. The piperidine moiety is a common feature in many pharmaceuticals, and the chlorophenyl group can contribute to the bioactivity of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of a piperidine derivative with a chlorophenyl-containing reagent. For example, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was synthesized through the reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonylchloride, using methylene dichloride as the solvent and triethylamine as the base . Other methods include the reaction of benzyl alcohols with chlorinated butyrophenone derivatives in the presence of sodium hydride and tetrabutylammonium bromide (TBAB) .
Molecular Structure Analysis
The molecular structure of these compounds is often characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a related compound showed that the piperidine ring adopts a chair conformation, and the geometry around the sulfur atom is distorted from a regular tetrahedron . The dihedral angles between the benzene ring and the piperidine rings can vary, indicating different spatial orientations of these groups within the molecule .
Chemical Reactions Analysis
The reactivity of chlorophenyl piperidine derivatives can be influenced by the presence of activating or deactivating groups on the aromatic ring. For example, the study of the reactivity of chloropyridines with piperidine in methanol suggests that built-in solvation and electrostatic interactions play a role in the reaction outcomes . These findings are important for understanding how modifications to the chlorophenyl or piperidine moieties can affect the overall reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of intermolecular hydrogen bonds, as observed in the crystal structure of an adduct of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone and (4-chlorophenyl)(piperidin-1-yl)methanone, can influence the compound's physical properties and its behavior in a solid state . Additionally, the substitution pattern on the aromatic ring can affect the compound's electronic properties and, consequently, its chemical reactivity and interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Bausteine für Protein-Degrader
Diese Verbindung wird als semi-flexibler Linker bei der Entwicklung von PROTAC (Proteolyse-Targeting-Chimären) zur gezielten Protein-Degradation eingesetzt . PROTACs sind eine Klasse von Medikamenten, die durch Rekrutierung einer E3-Ubiquitin-Ligase wirken, um ein bestimmtes Protein zur Degradation zu markieren .
Pharmazeutischer Sekundärstandard
“(4-Chlorphenyl)(piperidin-4-yl)methanol” kann als pharmazeutischer Sekundärstandard verwendet werden . Dies bedeutet, dass es in verschiedenen analytischen Anwendungen eingesetzt werden kann, einschließlich, aber nicht beschränkt auf Pharma-Freigabeprüfungen, Pharma-Methodenentwicklung für qualitative und quantitative Analysen, Lebensmittel- und Getränkequalitätskontrolle und andere Kalibrierungsanforderungen .
Heterocyclische Bausteine
Die Verbindung wird auch als heterocyclischer Baustein klassifiziert . Heterocyclische Verbindungen sind in der medizinischen Chemie und der Arzneimittelforschung aufgrund ihrer vielfältigen biologischen Aktivitäten weit verbreitet .
Synthese von sekundären Aminen
“this compound” kann als Substrat in der Festphasen-Organischen Synthese eines sekundären Amins verwendet werden . Sekundäre Amine sind in einer Vielzahl chemischer Reaktionen wichtig und werden häufig bei der Synthese von Pharmazeutika, Farbstoffen und Polymeren verwendet .
Entwicklung neuer Medikamente
Die Struktur der Verbindung, einschließlich eines Piperidinrings, ist in vielen pharmazeutischen Medikamenten verbreitet. Dies macht sie zu einem wertvollen Ausgangspunkt bei der Entwicklung neuer Medikamente .
Chemische Forschung
Aufgrund seiner einzigartigen Struktur und Eigenschaften wird “this compound” häufig in der chemischen Forschung verwendet, insbesondere bei der Untersuchung von Reaktionsmechanismen und der Entwicklung neuer synthetischer Methoden .
Safety and Hazards
The compound has been associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of (4-chlorophenyl)(piperidin-4-yl)methanolThis compound is a cyclic secondary amine , and secondary amines are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
The exact mode of action of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it may interact with its targets through a variety of mechanisms, including hydrogen bonding, ionic interactions, and hydrophobic effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it is likely to be well-absorbed and distributed throughout the body . Its metabolism and excretion patterns are currently unknown and would require further investigation.
Result of Action
The molecular and cellular effects of (4-chlorophenyl)(piperidin-4-yl)methanolAs a secondary amine, it may have a variety of potential effects depending on its specific targets and mode of action
Action Environment
The action, efficacy, and stability of (4-chlorophenyl)(piperidin-4-yl)methanol can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-piperidin-4-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c13-11-3-1-9(2-4-11)12(15)10-5-7-14-8-6-10/h1-4,10,12,14-15H,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGIFKXJSLUMSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(C2=CC=C(C=C2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339761 |
Source


|
| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36938-75-7 |
Source


|
| Record name | (4-Chlorophenyl)(4-piperidinyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
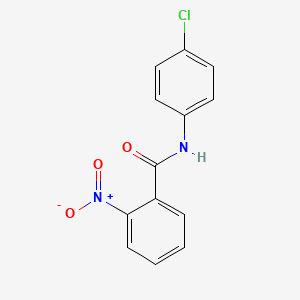
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![[(5-Nitro-1H-benzimidazol-2-yl)thio]acetic acid](/img/structure/B1348724.png)
